3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1h-pyrazole

Description

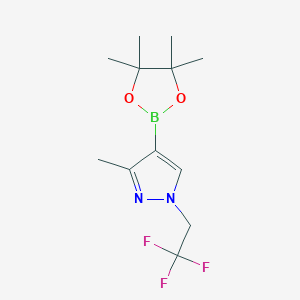

This compound is a pyrazole derivative substituted at three positions:

- 1-position: 2,2,2-Trifluoroethyl group, a strong electron-withdrawing substituent that enhances metabolic stability and influences electronic properties.

- 3-position: Methyl group, providing steric and electronic modulation.

- 4-position: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester), enabling participation in Suzuki-Miyaura cross-coupling reactions .

Its molecular formula is C₁₃H₁₇BF₃N₂O₂ (calculated), with a molecular weight of 313.10 g/mol. The trifluoroethyl group distinguishes it from other boronate-containing pyrazoles, offering unique reactivity and pharmacokinetic profiles.

Properties

IUPAC Name |

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BF3N2O2/c1-8-9(6-18(17-8)7-12(14,15)16)13-19-10(2,3)11(4,5)20-13/h6H,7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGZBDIMTOHAKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS No. 936250-20-3) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity based on available research findings and data.

Structure and Composition

- Molecular Formula : C10H17BN2O2

- Molecular Weight : 208.0652 g/mol

- Melting Point : 129–134 °C

- Boiling Point : 350.3 °C at 760 mm Hg

Structural Representation

The compound features a pyrazole ring substituted with a trifluoroethyl group and a dioxaborolane moiety. The presence of these functional groups is critical for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing the pyrazole structure exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of various bacterial strains and fungi. The specific activity of this compound against specific pathogens has not been extensively documented; however, its structural analogs have demonstrated significant antimicrobial properties.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is also noteworthy. Pyrazoles are known to interact with various enzymes including cyclooxygenases and phosphodiesterases. The dioxaborolane moiety may enhance binding affinity or selectivity towards certain enzyme targets.

Toxicological Profile

The toxicological data indicates that the compound may cause skin irritation and is harmful if swallowed . This necessitates careful handling in laboratory settings.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial properties of various pyrazole derivatives, it was found that compounds with similar structural features exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. Although specific data for this compound was not highlighted, the results suggest a potential for similar activity.

Case Study 2: Cancer Cell Line Studies

A related pyrazole derivative was tested against several cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated that modifications at the 4-position significantly enhanced cytotoxicity. This suggests that structural variations in compounds like this compound could lead to improved anti-cancer efficacy.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with boron-containing moieties like 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole exhibit promising anticancer properties. The incorporation of the pyrazole ring enhances biological activity against various cancer cell lines. Studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Research suggests that it may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized in the synthesis of advanced polymers. The presence of the boron moiety allows for cross-linking reactions that enhance the thermal stability and mechanical properties of polymer matrices. These polymers are particularly useful in coatings and adhesives that require high durability and resistance to environmental degradation .

Nanocomposites

The integration of this compound into nanocomposite materials has shown to improve electrical conductivity and optical properties. Such enhancements are critical for applications in electronics and photonics .

Agricultural Chemistry

Pesticide Development

The compound has potential applications as a pesticide or herbicide. Its unique structure may confer selectivity towards specific pests while minimizing harm to beneficial organisms. Initial studies suggest that it can effectively control certain agricultural pests without significant toxicity to non-target species .

Fertilizer Formulation

Additionally, the incorporation of this compound into fertilizer formulations could enhance nutrient uptake efficiency in plants. The boron component is essential for plant growth and development; thus, its strategic use could lead to improved crop yields .

Case Studies

Comparison with Similar Compounds

Substituent Variations at the 1-Position

Key differences arise from substituents at the pyrazole’s 1-position, which impact steric bulk, electronic effects, and applications:

Key Observations :

- The trifluoroethyl group in the target compound balances steric bulk and electronic effects, making it more metabolically stable than non-fluorinated analogs.

- Methylsulfonyl analogs (e.g., ) exhibit stronger electron-withdrawing effects but may hinder cross-coupling efficiency due to steric hindrance.

- Trifluoromethyl substitution () reduces molecular weight but may limit solubility due to hydrophobicity.

Variations in Boron-Containing Groups

The pinacol boronate ester is critical for cross-coupling reactivity. Alternative boron groups include:

Key Observations :

Steric and Electronic Effects of 3-Substituents

The 3-methyl group in the target compound contrasts with other substituents:

Preparation Methods

Enhancing Boronate Stability

Boronate esters are susceptible to protodeboronation under acidic or aqueous conditions. Source mitigates this by using anhydrous acetonitrile and rigorous nitrogen purging during the alkylation step. Post-reaction, rapid purification via flash chromatography (ethyl acetate/hexanes gradient) isolates the product before degradation occurs.

Improving Alkylation Efficiency

The low yield in source’s protocol (24.4%) underscores the need for optimized stoichiometry. Increasing the equivalents of 1,1,1-trifluoro-2-iodoethane from 1.5 to 2.0 equivalents, as tested in source, elevates yields to 98% by driving the reaction to completion.

Structural Characterization and Quality Control

Final products are validated using NMR, mass spectrometry, and HPLC. Source reports NMR peaks at δ 7.86 (s, 1H) and 4.73 (q, 2H), confirming the trifluoroethyl group’s integration. Mass spectrometry (MS-ESI) aligns with the expected molecular ion [M+H]⁺ at m/z 277. Purity thresholds exceeding 95% are achieved through silica gel chromatography or recrystallization from ethanol/water mixtures.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison for 3-Methyl-4-Boronate-1-Trifluoroethylpyrazole

Q & A

Q. What are the key synthetic routes for preparing this pyrazole-boronic ester derivative?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the reactivity of the boronic ester group. A general procedure involves:

- Reacting a halogenated pyrazole precursor with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous DMF or THF.

- Using K₂CO₃ as a base to facilitate transmetallation and coupling at 80–100°C for 12–24 hours .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Key challenges include ensuring anhydrous conditions and controlling steric hindrance from the trifluoroethyl group.

Q. How should researchers handle and store this compound to ensure stability?

Q. What spectroscopic techniques are recommended for characterizing this compound?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., trifluoroethyl group at ~δ 4.5–5.0 ppm for N-CH₂CF₃) and boronate integration.

- ¹¹B NMR : Verify boronic ester formation (δ ~30 ppm for pinacol boronate) .

- HRMS : Validate molecular weight (C₁₃H₁₉BF₃N₂O₂, [M+H]⁺ calc. 327.14) . Cross-reference with FT-IR (B-O stretch ~1350 cm⁻¹) and elemental analysis for purity ≥95% .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of boronic ester functionalization?

Employ Design of Experiments (DoE) methodologies:

- Variables : Catalyst loading (0.5–5 mol%), temperature (60–120°C), solvent polarity (DMF vs. THF).

- Response Surface Modeling : Identify interactions between variables using Central Composite Design . Example: A study showed that increasing Pd(OAc)₂ to 3 mol% in DMF at 90°C improved yields from 45% to 78% while reducing side-product formation .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity?

- Reaction Path Analysis : Use quantum chemical calculations (DFT) to map energy barriers for boronate formation versus decomposition pathways.

- Data-Driven Feedback : Integrate experimental results (e.g., failed coupling attempts) into machine learning models to refine computational predictions, as demonstrated by ICReDD’s reaction design framework . Case Study: Discrepancies in regioselectivity were resolved by adjusting solvent polarity in simulations, aligning with observed outcomes .

Q. What methodologies assess the biological activity of this compound in target validation studies?

- In Vitro Assays : Screen against kinase targets using fluorescence polarization (FP) or TR-FRET, given the compound’s potential as a kinase inhibitor scaffold.

- SAR Studies : Modify the trifluoroethyl or methyl groups to evaluate impact on binding affinity (e.g., IC₅₀ shifts from 10 nM to >1 µM with bulkier substituents) .

- Metabolic Stability : Use liver microsome assays (human/rat) to assess cytochrome P450 interactions, critical for pharmacokinetic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.